molecular formula C11H7ClF3NO B1354987 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline CAS No. 951905-08-1

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

Cat. No. B1354987
M. Wt: 261.63 g/mol
InChI Key: BFAWSTLWKOKDEZ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C11H7ClF3NO . It has a molecular weight of 261.628 Da .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .


Physical And Chemical Properties Analysis

The density of “4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is 1.411g/cm3. It has a boiling point of 272.1ºC at 760 mmHg .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • Few quinoline derivatives have been synthesized and evaluated for treating osteoarthritis .
  • Agrochemical Industry

    • Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to your compound, are used in the agrochemical industry .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Antimicrobial Activity

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Antiviral Activity

    • Quinoline derivatives have been found to exhibit antiviral properties .
    • They are used extensively in the treatment of various infections, including sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Anticancer Activity

    • Quinoline derivatives have shown potential in anticancer activity .
    • They are being investigated for their effectiveness against various types of cancer .
  • Antihypertensive Activity

    • Quinoline derivatives have been found to exhibit antihypertensive effects .
    • They are being used in the treatment of high blood pressure .
  • Antidepressant and Anticonvulsant Activity

    • Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant effects .
    • They are being used in the treatment of various neurological disorders .
  • Anti-HIV Agents

    • Quinoline derivatives have shown potential as anti-HIV agents .
    • They are being investigated for their effectiveness against the HIV virus .
  • Inhibitors of Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK)

    • Quinoline derivatives have been found to inhibit PDGF RTK .
    • They are being used in the treatment of various diseases related to abnormal cell proliferation .
  • Food Industry

    • Quinoline derivatives are utilized in the areas of food due to their various applications .
  • Catalysts

    • Quinoline derivatives are used as catalysts in various chemical reactions .
  • Dyes and Materials

    • Quinoline derivatives are used in the production of dyes and materials .

properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAWSTLWKOKDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569125
Record name 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

CAS RN

951905-08-1
Record name 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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